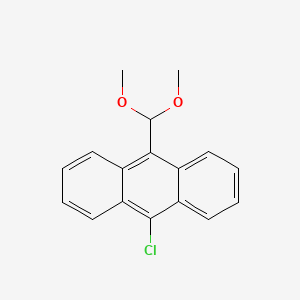

9-Chloro-10-(dimethoxymethyl)anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Chloro-10-(dimethoxymethyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 9th position and a dimethoxymethyl group at the 10th position of the anthracene ring system. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

Chemical Reactions Analysis

9-Chloro-10-(dimethoxymethyl)anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form anthracene-9,10-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Chloro-10-(dimethoxymethyl)anthracene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in photodynamic therapy.

Mechanism of Action

The mechanism of action of 9-Chloro-10-(dimethoxymethyl)anthracene involves its interaction with molecular targets through its aromatic ring system. The chlorine and dimethoxymethyl groups influence its reactivity and interaction with other molecules. The pathways involved include electron transfer and energy transfer processes, which are crucial for its applications in photophysical and photochemical reactions .

Comparison with Similar Compounds

9-Chloro-10-(dimethoxymethyl)anthracene can be compared with other anthracene derivatives such as:

9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.

9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used in triplet–triplet annihilation upconversion systems.

9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .

Biological Activity

9-Chloro-10-(dimethoxymethyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C17H15ClO2. Its structure features an anthracene core with a chlorine atom at the 9-position and a dimethoxymethyl group at the 10-position. The planar structure of the anthracene ring system contributes to its ability to intercalate with DNA and other biomolecules, which is crucial for its biological activity .

1. Anticancer Activity

Research indicates that anthracene derivatives, including this compound, exhibit significant anticancer properties. A study on anthracene-9,10-diones showed that structural modifications could enhance cytotoxicity against various cancer cell lines. The mechanism often involves intercalation into DNA, leading to disruption of replication and transcription processes .

Table 1: Cytotoxicity of Anthracene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.4 |

| Mitoxantrone | MCF-7 | 0.3 |

| Bisantrene | A549 | 1.5 |

This table summarizes the cytotoxic effects of selected anthracene derivatives on different cancer cell lines, highlighting the potential of this compound as an effective anticancer agent.

2. Antimicrobial Activity

Anthraquinone derivatives have been extensively studied for their antimicrobial properties. The presence of the anthracene core allows these compounds to interact with microbial DNA, inhibiting growth and proliferation. In particular, derivatives have shown activity against both bacterial and fungal strains .

Case Study: Antimicrobial Efficacy

A recent study evaluated various anthraquinone derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects, suggesting potential applications in treating infections.

3. Antioxidant Activity

The antioxidant capacity of anthracene derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78 | 15 |

| Quercetin | 92 | 8 |

| Ascorbic Acid | 85 | 12 |

This table presents the DPPH scavenging activity of selected compounds, illustrating the antioxidant potential of this compound.

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, leading to structural distortion and inhibition of replication.

- Enzyme Inhibition : Some studies suggest that anthracene derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.

- Redox Activity : The ability to undergo redox reactions contributes to both antioxidant properties and cytotoxicity against cancer cells .

Properties

CAS No. |

848478-89-7 |

|---|---|

Molecular Formula |

C17H15ClO2 |

Molecular Weight |

286.8 g/mol |

IUPAC Name |

9-chloro-10-(dimethoxymethyl)anthracene |

InChI |

InChI=1S/C17H15ClO2/c1-19-17(20-2)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10,17H,1-2H3 |

InChI Key |

URNUZUZCDNVMTE-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.